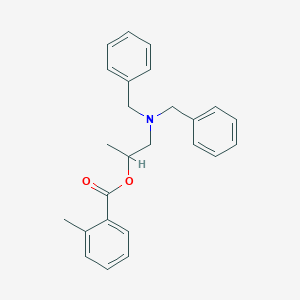
1-(Dibenzylamino)propan-2-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibenzylamino)propan-2-yl 2-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DBMPB and is used as a reagent in organic synthesis.
Applications De Recherche Scientifique
1-(Dibenzylamino)propan-2-yl 2-methylbenzoate has various applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various compounds such as peptides, esters, and amides. It is also used as a catalyst in the synthesis of chiral compounds. In addition, DBMPB is used in the preparation of various fluorescent probes that are used in biological imaging.
Mécanisme D'action
The mechanism of action of 1-(Dibenzylamino)propan-2-yl 2-methylbenzoate is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic carbonyl group of the substrate, leading to the formation of an intermediate. This intermediate then undergoes further reactions to yield the final product.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is toxic and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Dibenzylamino)propan-2-yl 2-methylbenzoate in lab experiments is its ability to act as a versatile reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(Dibenzylamino)propan-2-yl 2-methylbenzoate. One area of interest is the development of new synthetic methodologies using this compound as a reagent. Another area of research is the development of new fluorescent probes for biological imaging. Additionally, there is potential for the use of DBMPB in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(Dibenzylamino)propan-2-yl 2-methylbenzoate involves the reaction between 2-methylbenzoic acid and dibenzylamine in the presence of a coupling agent such as DCC or EDC. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Propriétés
Formule moléculaire |
C25H27NO2 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-(dibenzylamino)propan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C25H27NO2/c1-20-11-9-10-16-24(20)25(27)28-21(2)17-26(18-22-12-5-3-6-13-22)19-23-14-7-4-8-15-23/h3-16,21H,17-19H2,1-2H3 |
Clé InChI |
YIFAYJNANLGLDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC(C)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
